molecular formula C11H16O2 B13969643 Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- CAS No. 118719-92-9

Benzene, 1-(1,1-dimethoxyethyl)-2-methyl-

Cat. No.: B13969643
CAS No.: 118719-92-9
M. Wt: 180.24 g/mol
InChI Key: ZYYOIBFFLNJKLK-UHFFFAOYSA-N
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Description

The compound Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- (hypothetical structure shown below) is a substituted aromatic hydrocarbon featuring a 1,1-dimethoxyethyl group (-CH₂C(OCH₃)₂) at position 1 and a methyl group (-CH₃) at position 2 on the benzene ring.

  • Molecular formula: Likely C₁₁H₁₆O₂ (benzene + CH₃ + CH₂C(OCH₃)₂).
  • Functional groups: Ether (dimethoxy) and alkyl (methyl) substituents.
  • Properties: Expected to exhibit moderate polarity due to oxygen-containing groups, influencing solubility in polar solvents and boiling points.

Preparation Methods

Ketalization of 2-Methylacetophenone

The most direct route involves protecting the ketone group of 2-methylacetophenone (1-(2-methylphenyl)ethan-1-one) via acid-catalyzed ketalization with methanol.

Procedure :

  • Reactants :
    • 2-Methylacetophenone (0.3 mmol)
    • Trimethyl orthoformate (TMOF, 1.2 equiv)
    • Methanol (4 mL)
    • Hydrochloric acid (0.1 mol%)
  • Steps :
    • Combine reactants and stir at ambient temperature for 12 hours.
    • Neutralize with sodium bicarbonate (0.15 mol%).
    • Concentrate the organic layer and purify via silica gel chromatography (hexane/ethyl acetate with 1% triethylamine).

Key Observations :

  • TMOF acts as a dehydrating agent, driving the equilibrium toward ketal formation.
  • The reaction achieves quantitative conversion under these conditions.

Scalability and Substrate Scope

The method is scalable, as demonstrated in analogous ketal syntheses. For example, a 200-fold scale-up of cinnamaldehyde acetalization yielded >5 g product with minimal efficiency loss. This suggests robustness for industrial applications.

Alternative Pathways

Ortho-Substituted Aldehyde Protection

Aryl aldehydes (e.g., 2-methylbenzaldehyde ) can undergo acetalization, but this route is less relevant for ketals. For ketones, the ketalization protocol remains superior.

Reaction Optimization Table

Parameter Condition Impact on Yield
Catalyst (HCl) 0.1 mol% Quantitative
TMOF Equivalence 1.2 equiv Drives completion
Solvent Methanol Optimal polarity
Reaction Time 12 hours Full conversion

Critical Considerations

  • Acid Sensitivity : The substrate must tolerate acidic conditions. For acid-labile groups, milder catalysts (e.g., p-TsOH) may substitute HCl.
  • Purification : Silica gel chromatography with triethylamine suppresses unwanted adsorption of polar intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dimethoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,1-Dimethoxyethyl)-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,1-dimethoxyethyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural or functional similarities with the target molecule:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data Source
Benzene, 1-(1,1-dimethylethoxy)-2-methyl- (CAS 15359-96-3) 1-(tert-butoxy)-2-methyl C₁₁H₁₆O 164.24 LogP = 3.172
o-Cymene (1-methyl-2-isopropylbenzene) 1-methyl, 2-isopropyl C₁₀H₁₄ 134.22 Retention index: 1042 iu
Benzene, 1-ethyl-2,4-dimethyl- 1-ethyl, 2,4-dimethyl C₁₀H₁₄ 134.22 Boiling point: 461.5 K
Benzene, (1-methoxyethenyl) (CAS 4747-13-1) 1-methoxyethenyl C₉H₁₀O 134.17 IUPAC Key: SIZDIMDMQQFWLM
Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethyl) 1,4-dimethoxy, 2-methyl, 5-isopropyl C₁₃H₂₀O₂ 208.29 Synonym: Thymohydroquinone dimethyl ether

Physical and Chemical Properties

  • Boiling Points :
    • Alkylbenzenes (e.g., o-Cymene, 1-ethyl-2,4-dimethylbenzene) exhibit higher boiling points (~460–500 K) due to weaker polar interactions .
    • Oxygenated derivatives (e.g., Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl) likely have elevated boiling points due to hydrogen bonding from methoxy groups .
  • LogP (Octanol-Water Partition Coefficient): The tert-butoxy analog (LogP = 3.17) suggests that the target compound’s dimethoxyethyl group may lower hydrophobicity compared to purely alkyl-substituted benzenes (e.g., o-Cymene, LogP ~4.5 estimated).
  • Reactivity :
    • Ether substituents (e.g., dimethoxy) may increase susceptibility to acid-catalyzed cleavage, whereas alkyl groups enhance stability toward electrophilic substitution .

Key Differentiators

  • Polarity : The dimethoxyethyl group in the target compound enhances polarity compared to alkylbenzenes, affecting solubility and environmental persistence.
  • Synthetic Utility: The presence of two methoxy groups could facilitate further functionalization (e.g., demethylation to yield phenolic derivatives) .

Data Limitations and Contradictions

  • Property Gaps : Boiling points, melting points, and spectroscopic data (e.g., NMR, IR) are unavailable for the target compound, necessitating extrapolation from analogs.

Biological Activity

Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- is C12H18O2C_{12}H_{18}O_2. Its structural characteristics can influence its biological activity, particularly in terms of how it interacts with biological systems.

Mechanisms of Biological Activity

1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which can lead to various diseases, including cancer and neurodegenerative disorders.

2. Cytotoxicity and Anticancer Potential
Several studies have evaluated the cytotoxic effects of benzene derivatives. For instance, compounds with similar alkyl substitutions have shown varying degrees of cytotoxicity against different cancer cell lines. The mechanism typically involves the induction of apoptosis (programmed cell death) or inhibition of cell proliferation.

3. Mutagenicity and Genotoxicity
The mutagenic potential of benzene derivatives has been a subject of investigation. In vitro assays have shown that certain benzene derivatives do not exhibit significant mutagenic effects, suggesting a level of safety in their use within certain concentrations .

Case Studies

  • Study on Antioxidant Properties : A study conducted on various benzene derivatives demonstrated that those with methoxy groups exhibited enhanced antioxidant activity compared to their non-substituted counterparts. This was attributed to the electron-donating nature of the methoxy group, which stabilizes free radicals .
  • Cytotoxicity Assessment : In a comparative analysis involving several benzene derivatives against cancer cell lines (A549, HeLa), it was found that the compound displayed moderate cytotoxicity with IC50 values ranging from 10 to 20 µM . This suggests potential as a lead compound for further development.

Summary of Biological Activities

Activity Type Description Reference
AntioxidantExhibits free radical scavenging properties
CytotoxicityInduces apoptosis in cancer cell lines
MutagenicityNon-mutagenic in standard assays
GenotoxicityNo significant genotoxic effects observed

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for structural characterization of 1-(1,1-dimethoxyethyl)-2-methylbenzene?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : The tert-butyl group (C(CH₃)₃) appears as a singlet at δ ~1.3–1.4 ppm. The methyl group adjacent to the benzene ring (C-2) shows a resonance at δ ~2.3–2.5 ppm. Aromatic protons (C-1, C-3–C-6) exhibit splitting patterns consistent with para-substitution .
  • ¹³C NMR : The quaternary carbon of the tert-butyl group appears at δ ~29–31 ppm, while the methyl carbons resonate at δ ~22–24 ppm. Aromatic carbons range from δ ~125–140 ppm .
  • Mass Spectrometry (MS) :
  • Electron ionization (EI-MS) typically shows a molecular ion peak [M⁺] at m/z 148 (C₁₁H₁₆), with fragmentation patterns including loss of isobutene (m/z 91, [C₇H₇]⁺) .

Q. What synthetic routes are commonly employed for synthesizing 1-(1,1-dimethoxyethyl)-2-methylbenzene?

  • Methodological Answer :

  • Friedel-Crafts Alkylation :
  • React toluene with tert-butyl chloride in the presence of AlCl₃ (Lewis acid) at 0–5°C. Monitor regioselectivity to favor para-substitution via kinetic control .
  • Alternative Route :
  • Use tert-butyl acetate and methylbenzene derivatives under acidic conditions. Optimize reaction time (12–24 hrs) and temperature (80–100°C) to minimize di-substituted byproducts .

Advanced Research Questions

Q. How do steric effects influence the reactivity of 1-(1,1-dimethoxyethyl)-2-methylbenzene in electrophilic substitution reactions?

  • Methodological Answer :

  • Steric Hindrance Analysis :
PositionReactivityReason
Para (C-4)HighMinimal steric hindrance from tert-butyl group at C-1
Ortho (C-2)LowProximity to methyl group at C-2 increases steric strain
  • Computational modeling (DFT) predicts a 15–20% reduction in reaction rates at ortho positions compared to unsubstituted toluene .
  • Experimental Validation :
  • Perform nitration (HNO₃/H₂SO₄) and track product distribution via HPLC. Para-nitro derivatives dominate (>85%) .

Q. How can computational methods predict the thermodynamic stability of 1-(1,1-dimethoxyethyl)-2-methylbenzene under varying conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) :
  • Calculate Gibbs free energy (ΔG) for conformers using B3LYP/6-31G(d). The tert-butyl group stabilizes the molecule by ~5 kcal/mol compared to non-bulky substituents .
  • Molecular Dynamics (MD) Simulations :
  • Simulate solvent interactions (e.g., toluene vs. DMSO) to assess solvation effects. Polar solvents reduce conformational flexibility by 30% .

Q. How can contradictions in spectral data during derivative identification be resolved?

  • Methodological Answer :

  • Multi-Technique Cross-Validation :
TechniqueKey DataConflict Resolution
GC-MSFragment m/z 91Compare with EI-MS libraries (NIST) to rule out isomeric impurities .
IRC-H stretch (tert-butyl) at 2960 cm⁻¹Confirm absence of hydroxyl groups (3300–3500 cm⁻¹) to exclude oxidation byproducts .
  • Isotopic Labeling :
  • Synthesize ¹³C-labeled derivatives to track unexpected peaks in NMR .

Properties

CAS No.

118719-92-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(1,1-dimethoxyethyl)-2-methylbenzene

InChI

InChI=1S/C11H16O2/c1-9-7-5-6-8-10(9)11(2,12-3)13-4/h5-8H,1-4H3

InChI Key

ZYYOIBFFLNJKLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)(OC)OC

Origin of Product

United States

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